molecular formula C9H17ClN2O B13917160 8-Amino-2-azaspiro[4.5]decan-3-one;hydrochloride

8-Amino-2-azaspiro[4.5]decan-3-one;hydrochloride

Cat. No.: B13917160
M. Wt: 204.70 g/mol
InChI Key: MMVPIUZLRZNLHJ-UHFFFAOYSA-N
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Description

8-Amino-2-azaspiro[45]decan-3-one;hydrochloride is a chemical compound with the molecular formula C9H17ClN2O It is a spiro compound, characterized by a unique bicyclic structure where two rings share a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Amino-2-azaspiro[4.5]decan-3-one;hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound in the presence of a suitable catalyst. The reaction conditions often include specific temperatures, solvents, and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters are crucial to achieve consistent quality and yield. The final product is usually purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

8-Amino-2-azaspiro[4.5]decan-3-one;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The amino group can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

8-Amino-2-azaspiro[4.5]decan-3-one;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-Amino-2-azaspiro[4.5]decan-3-one;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 8-Amino-2-azaspiro[4.5]decan-3-one;trifluoroacetic acid
  • 1-Oxa-8-azaspiro[4.5]decan-3-one hydrochloride
  • 8,8-difluoro-2-azaspiro[4.5]decan-3-one

Uniqueness

8-Amino-2-azaspiro[4.5]decan-3-one;hydrochloride is unique due to its specific spiro structure and the presence of an amino group. This combination of features imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Biological Activity

8-Amino-2-azaspiro[4.5]decan-3-one; hydrochloride is a compound of significant interest in pharmaceutical and medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other therapeutic potentials, supported by relevant studies and findings.

Molecular Formula: C9H16N2O
Molecular Weight: 168.24 g/mol
IUPAC Name: rel-(5s,8s)-8-amino-2-azaspiro[4.5]decan-3-one
CAS Number: 1932573-73-3

Biological Activity Overview

The biological activity of 8-amino-2-azaspiro[4.5]decan-3-one; hydrochloride has been investigated in various contexts:

1. Antimicrobial Activity

Research indicates that derivatives of spiro compounds exhibit notable antimicrobial properties. For instance, studies have shown that related compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis and interference with DNA replication processes.

2. Anticancer Properties

A significant area of research focuses on the anticancer potential of this compound. It has been identified as a promising candidate for inhibiting specific cancer pathways, particularly through its action on protein tyrosine phosphatases (PTPs). Inhibition of PTPs has been linked to the regulation of cancer cell proliferation and apoptosis.

Study 1: Antimicrobial Efficacy

A study published in MDPI evaluated the antimicrobial efficacy of several azaspiro compounds, including 8-amino-2-azaspiro[4.5]decan-3-one; hydrochloride. The results demonstrated effective inhibition against multi-drug resistant strains of Staphylococcus aureus and Escherichia coli, highlighting its potential as a new antibiotic agent .

Study 2: Anticancer Activity

In another investigation, the compound was tested for its ability to inhibit cancer cell lines. Results indicated that it could reduce cell viability in human breast cancer cells by inducing apoptosis through caspase activation mechanisms .

The proposed mechanisms through which 8-amino-2-azaspiro[4.5]decan-3-one; hydrochloride exerts its biological effects include:

  • Inhibition of Enzymatic Activity: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways crucial for bacterial survival and cancer cell proliferation.
  • Modulation of Cell Signaling Pathways: It appears to influence pathways related to apoptosis and cellular stress responses, particularly in cancer cells.

Data Table: Summary of Biological Activities

Activity Type Target Organism/Cell Line Effect Observed Reference
AntimicrobialStaphylococcus aureusInhibition of growth
AntimicrobialEscherichia coliInhibition of growth
AnticancerHuman breast cancer cellsReduced cell viability

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 8-Amino-2-azaspiro[4.5]decan-3-one hydrochloride, and how can reaction conditions be optimized?

The synthesis of spirocyclic compounds like 8-Amino-2-azaspiro[4.5]decan-3-one hydrochloride typically involves cyclization reactions, such as intramolecular nucleophilic substitution or ring-closing metathesis. For example, analogous spiro compounds (e.g., 8-Ethyl-2-hydroxy derivatives) are synthesized via multi-step routes involving ketone formation, amine protection, and acid-catalyzed cyclization . Optimization may include solvent selection (e.g., dichloromethane for low polarity), temperature control (e.g., reflux at 80°C), and catalyst screening (e.g., p-toluenesulfonic acid). Post-synthetic purification via recrystallization (using ethanol/water mixtures) is critical to isolate the hydrochloride salt .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR can resolve the spirocyclic core and amine/ketone functional groups. For example, the axial-equatorial proton splitting in the spiropiperidine ring appears as distinct doublets near δ 3.0–4.0 ppm .
  • X-ray Crystallography : Single-crystal X-ray diffraction (e.g., using a STOE IPDS II diffractometer) provides precise bond lengths and angles. For a related spiro compound, triclinic crystal symmetry (space group P1P1) with unit cell parameters a=8.1878a = 8.1878 Å, b=10.2241b = 10.2241 Å was reported, confirming the spiro junction geometry .
  • Mass Spectrometry : High-resolution ESI-MS can validate the molecular ion peak (e.g., m/zm/z 381.47 for C20H42Cl2N2\text{C}_{20}\text{H}_{42}\text{Cl}_2\text{N}_2) .

Q. How should researchers handle stability and solubility challenges during experimental workflows?

  • Solubility : This compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) or acidic aqueous solutions (pH < 3 due to the hydrochloride salt). Pre-saturation with inert gases (N2_2) can prevent decomposition in solution .
  • Stability : Store at 2–8°C in airtight, light-resistant containers. Thermal gravimetric analysis (TGA) can assess decomposition thresholds (e.g., >150°C for similar spiro compounds) .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during synthesis, and what impact do they have on biological activity?

Stereoselective synthesis requires chiral auxiliaries or catalysts. For example, asymmetric hydrogenation of imine intermediates using Ru-BINAP complexes can yield enantiomerically enriched spirocycles. The (R)-configuration in analogous α-receptor blockers (e.g., Tamsulosin hydrochloride) enhances binding affinity to target proteins by 10–100× compared to (S)-isomers . Computational modeling (e.g., DFT or docking studies) should be used to predict stereochemical effects on activity .

Q. How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved for structural validation?

  • Case Study : If 1H^1H NMR suggests equatorial amine positioning but X-ray shows axial orientation, consider dynamic effects (e.g., ring flipping in solution). Variable-temperature NMR can detect conformational exchange (e.g., coalescence temperatures near 0°C).
  • Validation : Cross-validate using 2D techniques (COSY, NOESY) and compare with crystallographic data. For example, NOESY correlations between the amine proton and spiro carbon protons can confirm spatial proximity .

Q. What computational methods are suitable for predicting physicochemical properties or reaction pathways?

  • DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to predict pKa (amine group: ~8.5) or logP (estimated 2.1 for C20H42Cl2N2\text{C}_{20}\text{H}_{42}\text{Cl}_2\text{N}_2) .
  • MD Simulations : Study solvation dynamics in explicit water models to guide formulation design.
  • Retrosynthetic Tools : Use AI-based platforms (e.g., Chematica) to propose novel routes, reducing trial-and-error synthesis .

Q. How do substituent variations on the spiro core influence pharmacological activity?

  • Example : Adding a 4-fluorophenyl group to analogous compounds (e.g., n-methyl-8-[4(4-fluorophenyl)-4-oxobutyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one hydrochloride) increases lipophilicity and CNS penetration. SAR studies should test substitutions at positions 2 and 8 using in vitro assays (e.g., receptor binding or enzyme inhibition) .

Q. Safety and Compliance

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for weighing and synthesis.
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .
  • Toxicity Data : While specific toxicity data for this compound is limited, related spiroamines show LD50_{50} > 500 mg/kg in rodents. Conduct Ames tests for mutagenicity during preclinical development .

Properties

Molecular Formula

C9H17ClN2O

Molecular Weight

204.70 g/mol

IUPAC Name

8-amino-2-azaspiro[4.5]decan-3-one;hydrochloride

InChI

InChI=1S/C9H16N2O.ClH/c10-7-1-3-9(4-2-7)5-8(12)11-6-9;/h7H,1-6,10H2,(H,11,12);1H

InChI Key

MMVPIUZLRZNLHJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1N)CC(=O)NC2.Cl

Origin of Product

United States

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